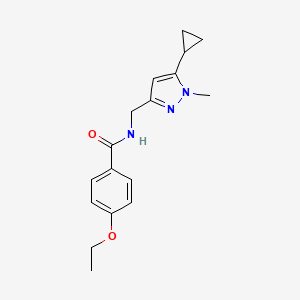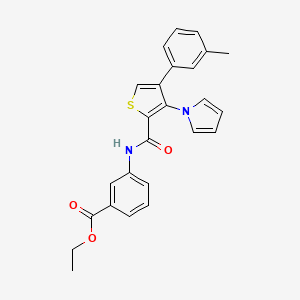
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C18H19FN2O3S2 and its molecular weight is 394.48. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromic Properties of Conducting Polymers
Research by Türkarslan et al. (2007) explored the enhancement of electrochromic properties in conducting polymers via copolymerization. Although the study focused on a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) with 3,4-ethylene dioxythiophene (EDOT), it highlights the potential for modifying chemical structures to achieve desired electrochromic behaviors. This could be relevant for the development of new materials with specific optical properties, potentially including derivatives of the compound (Türkarslan et al., 2007).
Antimycobacterial Activity of Thiazolidine-Diones
Ponnuchamy et al. (2014) investigated the antimycobacterial activity of hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The study found that most compounds displayed moderate to good activity against Mycobacterium tuberculosis, suggesting a potential avenue for developing new antimycobacterial agents. This research indicates the therapeutic potential of fluoro-substituted compounds in treating infectious diseases (Ponnuchamy et al., 2014).
Synthesis and Biological Evaluation of Heterocycles
Research on the synthesis and biological evaluation of various heterocycles, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, by Fookes et al. (2008) showcases the importance of fluoro-substituted compounds in the development of new pharmaceutical agents, particularly for the study of peripheral benzodiazepine receptors using positron emission tomography. This highlights the broad applicability of fluoro-substituted compounds in medical imaging and diagnostic research (Fookes et al., 2008).
Exploratory Development of Antibacterial Agents
Yang et al. (2014) described the development of a novel oxazolidinone antibacterial candidate, showcasing the process of synthesizing complex molecules for therapeutic purposes. The research underscores the significance of innovative synthetic routes in creating new drugs to combat bacterial infections, which could be relevant for derivatives of the compound (Yang et al., 2014).
Antioxidant and Antimicrobial Activities
The study by Abdel-Wahab et al. (2011) on the synthesis and evaluation of new imidazole-based heterocycles for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities exemplifies the multifaceted potential of heterocyclic compounds in pharmaceutical applications. This research demonstrates the broad scope of chemical compounds in addressing various health-related issues, including those with structures similar to the compound of interest (Abdel-Wahab et al., 2011).
Propriétés
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-26(17,23)24)18(22)13-25-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTHTNQMAXGRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

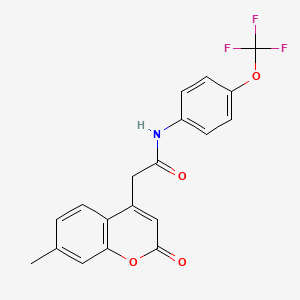
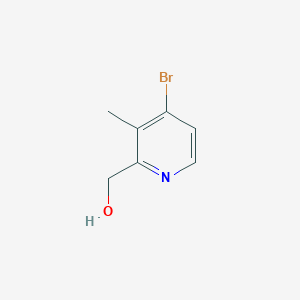

![ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2527897.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2527898.png)
![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)
![1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2527900.png)
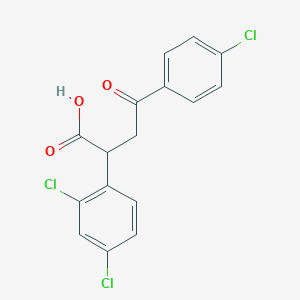
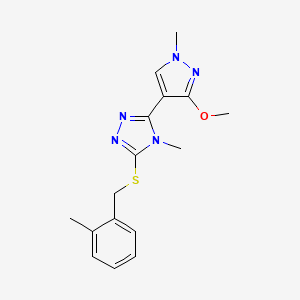
![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)
![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)
